Ethyl 3,5-bis(2-cyanopropan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-bis(2-cyanopropan-2-yl)benzoate is an organic compound with the molecular formula C16H18N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with 2-cyanopropan-2-yl groups, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-bis(2-cyanopropan-2-yl)benzoate typically involves the cyanoacetylation of appropriate precursors. One common method is the reaction of 3,5-dimethylbenzoic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol, leading to the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-bis(2-cyanopropan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-bis(2-cyanopropan-2-yl)benzoic acid.
Reduction: Ethyl 3,5-bis(2-aminopropan-2-yl)benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-bis(2-cyanopropan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,5-bis(2-cyanopropan-2-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3,5-bis(2-cyanopropan-2-yl)benzoate can be compared with similar compounds such as:
3,5-bis(2-cyanopropan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Mthis compound: Similar structure but with a methyl ester group.
Ethyl 3,5-bis(2-aminopropan-2-yl)benzoate: Similar structure but with amine groups instead of nitriles.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
ethyl 3,5-bis(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C17H20N2O2/c1-6-21-15(20)12-7-13(16(2,3)10-18)9-14(8-12)17(4,5)11-19/h7-9H,6H2,1-5H3 |
InChI Key |
YUJLZSWFROGHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.